molecular formula C18H17Cl2N3O2 B12672728 2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- CAS No. 107680-29-5

2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-

Cat. No.: B12672728
CAS No.: 107680-29-5
M. Wt: 378.2 g/mol
InChI Key: JMZJOQIVTXIKOJ-MSOLQXFVSA-N
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Description

2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- is a complex organic compound that features a butanediol backbone with chlorophenyl and triazolyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Butanediol Backbone: Starting with a suitable precursor, such as butane-2,3-dione, and performing a reduction reaction to form the diol.

    Introduction of Chlorophenyl Groups: This step could involve a Friedel-Crafts alkylation reaction using chlorobenzene derivatives.

    Attachment of the Triazolyl Group: This might be achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the butanediol backbone.

    Reduction: Reduction reactions could target the triazolyl ring or the chlorophenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups at the chlorophenyl positions.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological pathways.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of polymers, coatings, or other materials with specialized properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolyl group could play a key role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Butanediol: A simpler analog without the chlorophenyl and triazolyl groups.

    4-Chlorophenyl-1H-1,2,4-triazole: A compound featuring the triazolyl group but lacking the butanediol backbone.

    1,2,4-Triazole Derivatives: Various compounds with the triazolyl ring and different substituents.

Uniqueness

The uniqueness of 2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both chlorophenyl and triazolyl groups may enhance its reactivity and potential for interaction with biological targets compared to simpler analogs.

Properties

CAS No.

107680-29-5

Molecular Formula

C18H17Cl2N3O2

Molecular Weight

378.2 g/mol

IUPAC Name

(2R,3R)-2,3-bis(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

InChI

InChI=1S/C18H17Cl2N3O2/c1-17(24,13-2-6-15(19)7-3-13)18(25,10-23-12-21-11-22-23)14-4-8-16(20)9-5-14/h2-9,11-12,24-25H,10H2,1H3/t17-,18+/m1/s1

InChI Key

JMZJOQIVTXIKOJ-MSOLQXFVSA-N

Isomeric SMILES

C[C@@](C1=CC=C(C=C1)Cl)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O

Origin of Product

United States

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